molecular formula C15H16N4O4S B2959017 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898132-46-2

2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2959017
CAS No.: 898132-46-2
M. Wt: 348.38
InChI Key: NWBGUZPNAXSKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure features:

  • Dione groups at positions 5 and 7: Contribute to polarity and tautomeric versatility, influencing solubility and metabolic stability.

Properties

IUPAC Name

2-amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-22-9-4-3-8(7-10(9)23-2)5-6-19-12-11(24-14(16)17-12)13(20)18-15(19)21/h3-4,7H,5-6H2,1-2H3,(H2,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBGUZPNAXSKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

2-Amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has shown to have significant effects on various types of cells. It influences cell function by causing DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the topoisomerase I/DNA complex. This binding interaction results in the stabilization of the complex, leading to DNA damage and inhibition of cell proliferation.

Biological Activity

The compound 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a member of the thiazolo-pyrimidine class of heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O3SC_{12}H_{14}N_4O_3S, with a molecular weight of approximately 286.34 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its potential therapeutic applications.

PropertyValue
Molecular FormulaC12H14N4O3S
Molecular Weight286.34 g/mol
LogP2.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds3

Anticancer Properties

Research indicates that compounds within the thiazolo-pyrimidine family exhibit significant anticancer activities. A notable study highlighted that derivatives of thiazolo-pyrimidines can activate caspases and induce apoptosis in cancer cells, making them potential candidates for cancer therapy . Specifically, the compound has shown promise against hematological cancers such as leukemias.

Case Study: Anti-Cancer Efficacy

In a preclinical study, the compound demonstrated effective inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. The results suggest that it may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Thiazolo-pyrimidines have also been investigated for their antimicrobial properties. A recent synthesis of related compounds revealed potent activity against various Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial DNA replication and cell wall synthesis.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli< 29 µg/mL
Staphylococcus aureus< 40 µg/mL
Candida albicans< 207 µg/mL

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Enzyme Inhibition : Acts as an inhibitor of key kinases involved in tumor progression.
  • Antibacterial Mechanism : Disrupts bacterial cell wall synthesis and DNA replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

Modifications to the central heterocyclic scaffold significantly alter bioactivity and pharmacokinetics:

Compound Core Structure Key Substituents Biological Activity Reference
Target compound Thiazolo[4,5-d]pyrimidine 2-amino, 4-(3,4-dimethoxyphenethyl) Not reported (inferred antiviral/anticancer) N/A
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine 5-CF₃ Enhanced antiproliferative activity
Thiophene[3,2-d]pyrimidines Thiophene-pyrimidine Variable (e.g., piperidine) HIV-1 inhibition (EC₅₀: 0.5–10 nM)
[1,2,3]Triazolo[4,5-d]pyrimidines Triazolo-pyrimidine 2-aryl, 7-thio Antiviral (EC₅₀: >4 µg/mL)

Key Findings :

  • The 5-trifluoromethyl group in thiazolo[4,5-d]pyrimidines improves cellular uptake and target affinity, as seen in antiproliferative assays .
  • Replacing the thiazole core with thiophene or furo[3,2-d]pyrimidine (oxygen-containing) enhances hydrogen-bonding with residues like Glu138 in HIV-1 NNIBP, reducing EC₅₀ values .
Substituent Effects

Substituents at the 4-position and thionation at the 7-position are critical for activity:

Compound 4-Position Substituent 7-Position Activity Reference
Target compound 3,4-dimethoxyphenethyl Dione (O) Inferred CNS/anticancer potential N/A
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo[4,5-d]pyrimidine 4-methyl, 2-nitrophenyl Dione (O) Antiviral (EC₅₀: >4 µg/mL)
7-Thio-triazolo[4,5-d]pyrimidines Variable (aryl, alkyl) Thione (S) Improved solubility and target binding
2-(Methylthio)thiazolo[4,5-d]pyrimidine Methylthio Dione (O) Antibacterial (MIC: 12.5–25 µg/mL)

Key Findings :

  • Thionation (replacing oxygen with sulfur at the 7-position) increases lipophilicity and enhances binding to hydrophobic enzyme pockets, as observed in triazolo[4,5-d]pyrimidines .

Key Findings :

  • Thiazolo[4,5-d]pyrimidines exhibit broad-spectrum activity , with NSC116565 showing potent inhibition of Mycobacterium tuberculosis KARI (Kᵢ: 95.4 nM) .
  • Triazolo derivatives, while less potent, demonstrate low toxicity , making them viable for prolonged therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.